

# 2-Phenyl-1-pyridin-3-yl-ethanone molecular structure

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## Compound of Interest

Compound Name: 2-Phenyl-1-pyridin-3-yl-ethanone

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An In-depth Technical Guide to the Molecular Structure of **2-Phenyl-1-pyridin-3-yl-ethanone**

## Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and analysis of **2-Phenyl-1-pyridin-3-yl-ethanone** (CAS No: 14627-92-0). This compound, featuring a phenyl ring and a pyridine-3-yl moiety linked by a ketone functional group, serves as a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights into experimental methodologies, and a robust framework for its application. We will delve into its spectroscopic signature, chemical reactivity, and relevance in contemporary drug discovery, grounded in authoritative references.

## Introduction and Significance

**2-Phenyl-1-pyridin-3-yl-ethanone** is a heteroaromatic ketone with the molecular formula  $C_{13}H_{11}NO$ .<sup>[1][2]</sup> Its structure is characterized by three key components: a phenyl ring, a central carbonyl group (ketone), and a pyridine ring where the substitution is at the 3-position. This unique arrangement of an electron-rich phenyl group and an electron-deficient ( $\pi$ -deficient) pyridine ring imparts a distinct chemical character and reactivity profile.

The pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.<sup>[3][4]</sup> Pyridine derivatives are known to

exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[5][6] The title compound, as a building block, provides a gateway to more complex molecules with potential therapeutic applications, such as inhibitors of HIV-1 transcription and novel agents for treating osteosarcoma.[7][8] Understanding its core molecular structure and properties is therefore fundamental to leveraging its potential in drug design and synthesis.

## Physicochemical and Spectroscopic Properties

The foundational characteristics of a molecule are its physical and chemical properties, which dictate its behavior in experimental settings.

### Core Physicochemical Data

The key properties of **2-Phenyl-1-pyridin-3-yl-ethanone** are summarized in the table below, compiled from authoritative chemical databases.

Property	Value	Source(s)
CAS Number	14627-92-0	[1][9][10]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO	[1][2]
Molecular Weight	197.23 g/mol	[1][9]
Exact Mass	197.08406 g/mol	[9][11]
Density	1.127 g/cm <sup>3</sup>	[9]
Boiling Point	352.6 °C at 760 mmHg	[9]
Refractive Index	1.588	[9]
LogP	2.507	[9]
PSA (Polar Surface Area)	29.96 Å <sup>2</sup>	[9]

## Spectroscopic Profile for Structural Elucidation

Structural confirmation is a cornerstone of chemical synthesis. The following sections detail the expected spectroscopic signatures for **2-Phenyl-1-pyridin-3-yl-ethanone**.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, as well as a characteristic singlet for the methylene (-CH<sub>2</sub>-) protons. The protons on the pyridine ring, particularly the one at the C2 position, are expected to be the most downfield due to the electronegativity of the nitrogen atom and the deshielding effect of the adjacent carbonyl group. The methylene protons are deshielded by both the phenyl ring and the carbonyl group, likely appearing around 4.3 ppm.[\[12\]](#)
- <sup>13</sup>C NMR Spectroscopy: The carbon spectrum will be characterized by a highly deshielded signal for the carbonyl carbon (C=O), typically appearing around 195-205 ppm.[\[13\]](#) Aromatic carbons will resonate in the 120-150 ppm range, with the carbons of the pyridine ring showing distinct shifts due to the influence of the nitrogen atom. The methylene carbon (-CH<sub>2</sub>-) signal is expected in the 45-55 ppm region. Spectroscopic data for the isomeric 2-Phenyl-1-(4-pyridinyl)ethanone shows a similar pattern, which serves as a useful reference.[\[11\]](#)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **2-Phenyl-1-pyridin-3-yl-ethanone**, the electron ionization (EI) mass spectrum would show a prominent molecular ion (M<sup>+</sup>) peak at an m/z of 197, corresponding to its molecular weight.[\[11\]](#)  
[\[14\]](#) Key fragmentation pathways would involve:

- Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene carbon, leading to the formation of the pyridin-3-yl-carbonyl cation (m/z 106) and the benzyl radical (m/z 91).
- McLafferty rearrangement is not possible as there are no gamma-hydrogens.
- Formation of the benzyl cation (tropylium ion) at m/z 91 is a very common and stable fragment.

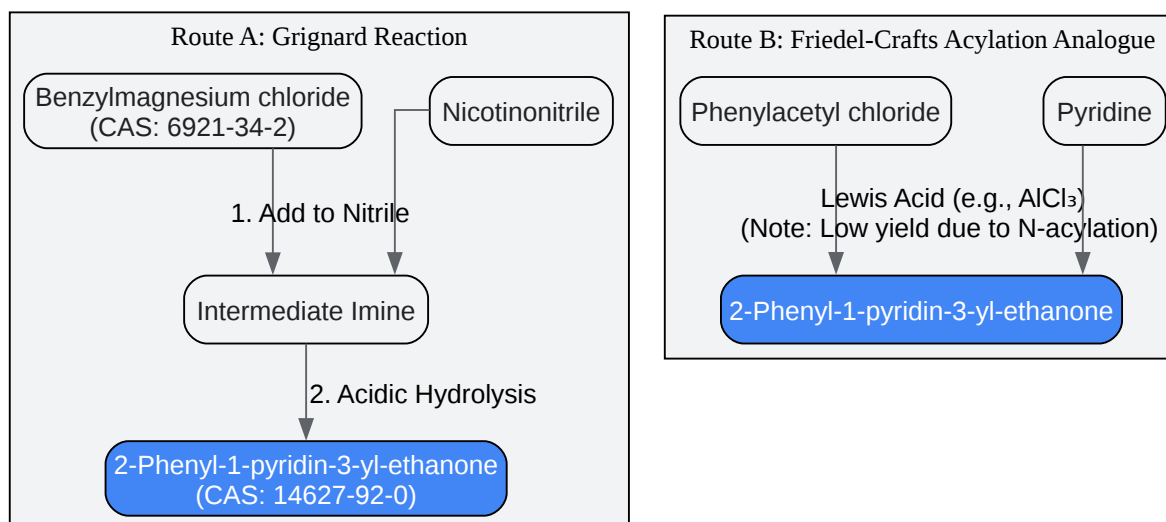
IR spectroscopy identifies the functional groups present. The IR spectrum of this molecule will be dominated by a strong, sharp absorption band corresponding to the ketone C=O stretch, typically found in the range of 1680-1700 cm<sup>-1</sup>. Other significant peaks include C-H stretching

from the aromatic rings ( $\sim 3000\text{--}3100\text{ cm}^{-1}$ ) and the methylene group ( $\sim 2850\text{--}2950\text{ cm}^{-1}$ ), and C=C and C=N stretching vibrations from the aromatic rings in the  $1400\text{--}1600\text{ cm}^{-1}$  region.

## Synthesis and Chemical Reactivity

### Synthetic Pathways

The synthesis of **2-Phenyl-1-pyridin-3-yl-ethanone** can be achieved through several established organic chemistry reactions. A common and reliable approach involves the reaction of a pyridine-derived nucleophile with a phenylacetyl electrophile, or vice versa.



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Caption: Common synthetic routes to **2-Phenyl-1-pyridin-3-yl-ethanone**.

Expert Commentary: While Route B (Friedel-Crafts type) is conceptually simple, its practical application to pyridine is problematic. The Lewis acid catalyst ( $\text{AlCl}_3$ ) complexes strongly with the lone pair on the pyridine nitrogen, deactivating the ring towards electrophilic substitution and promoting undesirable side reactions. Therefore, Route A, utilizing an organometallic

reagent like a Grignard reagent with a pyridine nitrile, is generally a more reliable and higher-yielding strategy for this specific transformation.

## Protocol 3.1: Synthesis via Grignard Reaction

This protocol describes a robust method starting from benzylmagnesium chloride and 3-cyanopyridine (nicotinonitrile).

**Self-Validation:** This is a self-validating system. The success of the Grignard formation (Step 1) is crucial and can be qualitatively checked (e.g., Gilman test). The final product's identity and purity must be confirmed via the spectroscopic methods outlined in Section 2.2 and chromatography (TLC, HPLC).

### Methodology:

- **Grignard Reagent Preparation:** In a flame-dried, three-neck flask under an inert atmosphere ( $N_2$  or Ar), add magnesium turnings. Add a solution of benzyl chloride in anhydrous diethyl ether or THF dropwise. An iodine crystal may be added to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.
- **Nucleophilic Addition:** Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of nicotinonitrile in anhydrous THF dropwise. The choice of an anhydrous solvent is critical to prevent quenching the highly basic Grignard reagent.
- **Reaction Quenching & Hydrolysis:** After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC. Carefully quench the reaction by slowly adding it to a stirred solution of aqueous acid (e.g., 1 M HCl) cooled in an ice bath. This step hydrolyzes the intermediate imine to the desired ketone.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Final Purification:** The crude product is then purified, typically by column chromatography on silica gel, to yield the pure **2-Phenyl-1-pyridin-3-yl-ethanone**.

## Chemical Reactivity

The molecule possesses several reactive sites, making it a versatile synthetic intermediate.

Caption: Chemical reactivity map of **2-Phenyl-1-pyridin-3-yl-ethanone**.

- **Ketone Carbonyl:** The electrophilic carbon of the ketone is susceptible to nucleophilic attack. A primary example is its reduction using agents like sodium borohydride ( $\text{NaBH}_4$ ) to form the corresponding secondary alcohol, 2-phenyl-1-(pyridin-3-yl)ethanol.[15]
- **$\alpha$ -Methylene Protons:** The protons on the methylene carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. They can be removed by a suitable base to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.
- **Pyridine Nitrogen:** The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids to form a pyridinium salt or alkylated with alkyl halides. This can also lead to the formation of the corresponding N-oxide upon treatment with an oxidizing agent like m-CPBA.[16]

## Applications in Drug Discovery and Development

The structural motif of **2-Phenyl-1-pyridin-3-yl-ethanone** is of significant interest to medicinal chemists. The pyridine ring can act as a hydrogen bond acceptor and its basic nitrogen allows for salt formation, which can improve the aqueous solubility and pharmacokinetic properties of a drug candidate.[3][17]

- **Antiviral Research:** Phenyl-pyridin-ethanone-based structures have been investigated as iron chelators that can inhibit HIV-1 transcription.[7] These compounds were shown to modulate the activity of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for viral gene expression.[7] This provides a mechanistic basis for developing novel anti-HIV therapeutics.
- **Antimicrobial Agents:** Pyridine derivatives are widely explored for their antimicrobial properties.[6] Molecules incorporating the phenyl-pyridin-ethanone scaffold can be further functionalized to create derivatives with activity against pathogenic bacteria and fungi. For example, related oxadiazole derivatives have shown significant antibacterial activity, particularly against *Escherichia coli*. [4][18]

- **Oncology:** The core structure is a building block for more complex heterocyclic systems. For instance, derivatives of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one have been identified as potent inhibitors of osteosarcoma cell proliferation both in vitro and in vivo.[8] This highlights the utility of the scaffold in generating leads for cancer therapy.
- **COX-2 Inhibition:** A methylated and sulfonylated analogue, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used to treat arthritis and pain.[16][19][20] This demonstrates the direct industrial relevance of this chemical class in pharmaceutical manufacturing.

## Toxicological and Safety Considerations

Specific toxicological data for **2-Phenyl-1-pyridin-3-yl-ethanone** is not extensively documented. However, based on its constituent pyridine moiety, appropriate safety precautions are warranted. Pyridine itself can cause hepatic and renal effects upon exposure.[21] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood. For disposal, local environmental regulations must be adhered to.

## Conclusion

**2-Phenyl-1-pyridin-3-yl-ethanone** is a molecule of significant synthetic and medicinal value. Its structure, defined by the interplay between a phenyl ring, a ketone linker, and a pyridine-3-yl group, gives rise to a rich chemical reactivity and a predictable spectroscopic signature. This guide has provided a comprehensive overview of its synthesis via robust methods like the Grignard reaction, its detailed structural analysis through NMR, MS, and IR spectroscopy, and its role as a privileged scaffold in the development of novel therapeutics. For professionals in drug discovery, this compound represents a versatile starting point for the rational design of new chemical entities targeting a range of diseases.

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